1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol
CAS No.: 2090612-09-0
Cat. No.: VC3203543
Molecular Formula: C9H10F3N3O
Molecular Weight: 233.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2090612-09-0 |
|---|---|
| Molecular Formula | C9H10F3N3O |
| Molecular Weight | 233.19 g/mol |
| IUPAC Name | 1-(5-aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol |
| Standard InChI | InChI=1S/C9H10F3N3O/c10-9(11,12)8(16)4-15(5-8)7-2-1-6(13)3-14-7/h1-3,16H,4-5,13H2 |
| Standard InChI Key | JDQQWFJSGAGADW-UHFFFAOYSA-N |
| SMILES | C1C(CN1C2=NC=C(C=C2)N)(C(F)(F)F)O |
| Canonical SMILES | C1C(CN1C2=NC=C(C=C2)N)(C(F)(F)F)O |
Introduction
Chemical Identity and Properties
Basic Identification
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol is identified by the CAS registry number 2090612-09-0. It was first registered in chemical databases in 2016, with recent updates to its data as recent as 2025 . The compound belongs to the class of heterocyclic organic compounds containing both nitrogen and fluorine atoms.
Physical and Chemical Properties
The compound has a molecular formula of C9H10F3N3O and a molecular weight of 233.19 g/mol. Its structure consists of a 5-aminopyridine group linked to a 3-(trifluoromethyl)azetidin-3-ol moiety. The presence of the trifluoromethyl group (-CF3) imparts unique physicochemical properties to the molecule, including increased lipophilicity and metabolic stability compared to non-fluorinated analogs.
Table 1: Physical and Chemical Properties of 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol
| Property | Value |
|---|---|
| Molecular Formula | C9H10F3N3O |
| Molecular Weight | 233.19 g/mol |
| CAS Number | 2090612-09-0 |
| Physical State | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Log P | Not specified in available literature |
| Solubility | Not specified in available literature |
Structural Identifiers
The compound can be represented using various structural identifiers that facilitate its indexing and identification in chemical databases :
Table 2: Structural Identifiers for 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1-(5-aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol |
| Standard InChI | InChI=1S/C9H10F3N3O/c10-9(11,12)8(16)4-15(5-8)7-2-1-6(13)3-14-7/h1-3,16H,4-5,13H2 |
| Standard InChIKey | JDQQWFJSGAGADW-UHFFFAOYSA-N |
| SMILES | C1C(CN1C2=NC=C(C=C2)N)(C(F)(F)F)O |
| Canonical SMILES | C1C(CN1C2=NC=C(C=C2)N)(C(F)(F)F)O |
Structural Features
Core Structural Elements
The structure of 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol comprises several key elements that contribute to its chemical behavior and potential biological activity:
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A pyridine ring with an amino group at the 5-position, providing potential for hydrogen bonding interactions
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An azetidine ring (four-membered nitrogen-containing heterocycle)
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A tertiary alcohol (hydroxyl group) at the 3-position of the azetidine ring
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A trifluoromethyl group also at the 3-position of the azetidine ring
The combination of these structural elements creates a molecule with multiple functional groups capable of engaging in various interactions with biological targets.
Synthesis Methods
General Synthetic Approaches
Research Status and Findings
Structure-Activity Relationships
Studies on structurally related compounds may provide insights into potential biological activities of 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol. For instance, research on 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives has shown that these compounds can inhibit the TGF-β type 1 receptor (ALK5) with IC50 values in the nanomolar range . Although these compounds differ structurally from our target molecule, they share some similar elements, including fluorinated cyclic groups and pyridine-containing moieties.
Comparison with Structurally Related Compounds
Structural Analogs
Several structurally related compounds can be identified that share partial structural features with 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol:
-
1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol (C9H13N3O), which contains a methyl group instead of a trifluoromethyl group
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3-(Trifluoromethyl)azetidin-3-ol hydrochloride, which lacks the aminopyridine moiety
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Various 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives that contain different fluorinated cyclic groups and pyridine moieties
Table 3: Comparison of 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol | C9H10F3N3O | 233.19 g/mol | Target compound |
| 1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol | C9H13N3O | 179.22 g/mol | Contains -CH3 instead of -CF3 |
| 3-(Trifluoromethyl)azetidin-3-ol hydrochloride | C4H7ClF3NO | 177.55 g/mol | Lacks aminopyridine moiety |
Comparative Properties
The substitution of a trifluoromethyl group for a methyl group, as seen in comparing 1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol with our target compound, typically results in:
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Increased lipophilicity
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Enhanced metabolic stability
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Modified hydrogen bonding characteristics
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Different electronic properties affecting reactivity
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Altered binding affinity to potential biological targets
These differences can significantly impact the compound's pharmacokinetic properties and biological activity, potentially making the trifluoromethylated derivative more favorable for certain pharmaceutical applications.
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